An In-Depth Technical Guide to 4-Fluorobenzene-1,3-diamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Fluorobenzene-1,3-diamine: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with 4-Fluorobenzene-1,3-diamine (CAS 6264-67-1). It moves beyond a simple data sheet to provide in-depth insights into the compound's chemical behavior, synthesis, and practical applications, grounded in established scientific principles.
Core Molecular and Physicochemical Profile
4-Fluorobenzene-1,3-diamine, also known as 4-fluoro-m-phenylenediamine, is an aromatic amine whose utility is defined by the interplay of its three functional groups: two electron-donating amino groups and one electron-withdrawing fluorine atom. This unique substitution pattern governs its reactivity, stability, and suitability as a precursor in diverse synthetic applications.[1]
The amino groups are strong activating groups in electrophilic aromatic substitution, while the fluorine atom, though deactivating, acts as an ortho-, para-director. This electronic arrangement makes the molecule a versatile building block, particularly in the synthesis of dyes, polymers, and biologically active compounds.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6264-67-1 | [2][3] |
| Molecular Formula | C₆H₇FN₂ | [3][4] |
| Molecular Weight | 126.13 g/mol | [3][4] |
| Appearance | White to brown powder or lump | |
| Melting Point | 34-37 °C (lit.) | [1] |
| Boiling Point | 152-153 °C (at 22-23 mmHg) | [1] |
| Purity | ≥ 98% (GC) | |
| Synonyms | 1,3-Diamino-4-fluorobenzene, 4-Fluoro-m-phenylenediamine | [2] |
Molecular Structure
The structure of 4-Fluorobenzene-1,3-diamine is fundamental to its chemical character.
Caption: 2D structure of 4-Fluorobenzene-1,3-diamine.
Expected Spectroscopic Characteristics
¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
-
Amine Protons (NH₂): Two broad singlets are anticipated, likely in the range of 3.5-4.5 ppm. The exact chemical shift can vary with concentration and solvent.
-
Aromatic Protons (Ar-H): The three aromatic protons will form a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling.
-
The proton at C2 (ortho to one NH₂ and meta to F and the other NH₂) would likely appear around 6.0-6.5 ppm.
-
The proton at C5 (ortho to F and meta to both NH₂ groups) would be further downfield and show coupling to fluorine.
-
The proton at C6 (ortho to one NH₂ and meta to F) would also be in the 6.0-6.8 ppm region.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with the key feature being the carbon-fluorine coupling.[5]
-
C4 (Carbon-Fluorine Bond): This carbon will exhibit the most prominent feature: a large doublet with a coupling constant (¹JCF) typically in the range of 230-260 Hz.[5] Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atom.
-
C3 and C5 (Ortho to Fluorine): These carbons will appear as doublets with a smaller coupling constant (²JCF) of approximately 20-25 Hz.
-
C6 (Meta to Fluorine): This carbon will show an even smaller coupling constant (³JCF), typically around 5-10 Hz.
-
C1 and C2: These carbons will have chemical shifts primarily influenced by the amino groups. C1 and C3, being attached to the NH₂ groups, will appear around 140-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the primary amine and fluoroaromatic functionalities.
-
N-H Stretching: A characteristic pair of medium-to-strong absorption bands between 3300 and 3500 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.
-
Aromatic C=C Stretching: Multiple sharp peaks will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A strong band is expected in the 1250-1350 cm⁻¹ region.
-
C-F Stretching: A strong, distinct absorption band in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond.
Synthesis and Reactivity
Recommended Synthetic Pathway: Reduction of 4-Fluoro-3-nitroaniline
A common and efficient laboratory-scale synthesis involves the chemical reduction of the corresponding nitro compound, 4-fluoro-3-nitroaniline.[6] This precursor is commercially available and can be synthesized by the nitration of p-fluoroaniline under anhydrous conditions.[6][7]
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol: Synthesis via Stannous Chloride Reduction
Causality: This protocol utilizes stannous chloride (SnCl₂) in concentrated hydrochloric acid, a classic and reliable method for the reduction of aromatic nitro groups. The acidic medium protonates the nitro group, facilitating the multi-step electron transfer from Sn(II) to Sn(IV), which ultimately converts the nitro group to an amine.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-nitroaniline (1 equivalent).
-
Reagent Addition: Add granular tin (Sn) or stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents).
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl) or ethanol as a solvent. The reaction is often exothermic and may require initial cooling in an ice bath.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is strongly basic (pH > 10). This step is crucial as it deprotonates the newly formed amine and precipitates tin salts (stannic hydroxide).
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). The product will move into the organic layer.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-Fluorobenzene-1,3-diamine can be further purified by column chromatography on silica gel or by recrystallization.
Key Applications in Research and Development
The unique structural features of 4-Fluorobenzene-1,3-diamine make it a valuable intermediate in several high-value chemical industries.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating more complex molecules with potential biological activity.[1] The presence of two nucleophilic amine sites allows for the construction of heterocyclic rings, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate.[1] It is particularly useful in developing compounds with potential anti-inflammatory and antimicrobial properties.[1]
-
Dye and Pigment Industry: As an aromatic diamine, it is a crucial component in the synthesis of azo dyes. The diamine can be diazotized and coupled with other aromatic compounds to produce dyes with vibrant colors and high lightfastness, a property enhanced by the fluorine substituent.
-
Advanced Materials and Polymers: 4-Fluorobenzene-1,3-diamine is used as a monomer in the production of high-performance polymers like polyimides and polyamides. The fluorine atom imparts desirable properties to these polymers, including increased thermal stability, lower dielectric constant, and improved chemical resistance.
Safety, Handling, and Storage
Proper handling of 4-Fluorobenzene-1,3-diamine is essential due to its potential hazards.
GHS Hazard Classification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from aggregated GHS information.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.
-
Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often between 2-8 °C to maintain long-term stability.
References
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-1,3-diaminobenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-FLUOROBENZENE-1,3-DIAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzene-1,3-diamine. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,4-Benzenediamine. Retrieved from [Link]
Sources
- 1. 4-Fluoro-1,3-diaminobenzene [myskinrecipes.com]
- 2. 4-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
